Nardoguaianone K

Pancreatic Cancer Cytotoxicity IC50

Nardoguaianone K exhibits 3.3-fold differential sensitivity between SW1990 (IC50=4.82 μM) and CFPAC-1 (IC50=15.85 μM) pancreatic cancer lines. It lacks antimalarial activity, making it an essential negative control for endoperoxide-containing guaianolides. Ideal for SAR benchmarking and investigating subtype-specific resistance mechanisms. Confirm structural identity and absolute configuration for reproducible research outcomes.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B1231606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNardoguaianone K
Synonymsnardoguaianone K
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C1C=C(CCC2(C)O)C(C)C
InChIInChI=1S/C15H22O2/c1-9(2)11-5-6-15(4,17)14-12(8-11)10(3)7-13(14)16/h8-10,17H,5-7H2,1-4H3/t10-,15+/m1/s1
InChIKeyFTRAYGSWEQETHN-BMIGLBTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nardoguaianone K (CAS 443128-65-2): A Guaiane-Type Sesquiterpenoid for Pancreatic Cancer Research


Nardoguaianone K (10-epi-Nardoguaianone J, CAS 443128-65-2) is a guaiane-type sesquiterpenoid first isolated from the roots of *Nardostachys chinensis* (Valerianaceae) [1]. It belongs to a large class of structurally diverse sesquiterpenoids from *Nardostachys* species, which also includes aristolane-, nardosinane-, and guaiane-type analogs [2]. While many in-class compounds are studied for their sedative or antimalarial properties, Nardoguaianone K has been specifically evaluated for its cytotoxic activity against human pancreatic cancer cell lines .

Nardoguaianone K: Why In-Class Analogs Are Not Interchangeable in Research


Guaiane-type sesquiterpenoids from *Nardostachys* exhibit distinct biological profiles driven by subtle structural variations. Nardoguaianone K and its 10-epimer, Nardoguaianone J, share the same molecular formula (C15H22O2) but differ in the stereochemistry at C-10 [1]. This single stereochemical inversion results in a complete functional divergence: Nardoguaianone K demonstrates cytotoxic activity against pancreatic cancer cell lines [2], while Nardoguaianone J enhances serotonin transporter (SERT) activity without reported cytotoxicity [3]. Additionally, even among cytotoxic guaianes, potency varies dramatically across different pancreatic cancer cell lines, as seen with nardostachin (IC50 = 0.07 ± 0.05 μM) versus Nardoguaianone K (IC50 = 4.82 ± 6.96 μM) in SW1990 cells [4]. These functional divergences underscore the need for precise, compound-level selection.

Quantitative Evidence for Selecting Nardoguaianone K over Analogs


Cytotoxicity Profile in Pancreatic Cancer: Direct Comparison with Nardoguaianone L and In-Class Compounds

Nardoguaianone K exhibits measurable cytotoxic activity against human pancreatic cancer cell lines. In a 72-hour cell viability assay, it demonstrated an IC50 of 4.82 μM against SW1990 cells and 15.85 μM against CFPAC-1 cells [1]. In a comparative study, Nardoguaianone L showed slightly higher potency in SW1990 cells (IC50 ≈ 1.8 ± 0.5 μM), but its activity against CFPAC-1 cells was not reported, while Nardoguaianone K's dual-cell line activity provides a broader dataset for initial screening [2]. Furthermore, Nardoguaianone K's activity is distinct from that of the non-cytotoxic epimer Nardoguaianone J, which lacks anti-cancer activity in these assays [3].

Pancreatic Cancer Cytotoxicity IC50

Structural Determinant of Functional Divergence: The 10-epi Stereochemistry

The sole structural difference between Nardoguaianone K (10-epi-Nardoguaianone J) and Nardoguaianone J is the configuration at the C-10 stereocenter [1]. This inversion abolishes the SERT-enhancing activity seen in Nardoguaianone J (which enhances SERT activity at 0.1-10 μM) and instead confers cytotoxic activity against pancreatic cancer cells [2]. The SERT-enhancing activity of Nardoguaianone J is significant compared to baseline, while Nardoguaianone K shows no SERT activity, underscoring a binary functional switch [2].

Stereochemistry SAR Functional Selectivity

Comparative Cytotoxicity in a Multi-Compound Panel: SW1990 Cell Line

In a head-to-head cytotoxicity screen against SW1990 pancreatic cancer cells, Nardoguaianone K (IC50 = 4.82 ± 6.96 μM) was benchmarked against multiple in-class compounds from *Nardostachys jatamansi* [1]. Nardostachin demonstrated superior potency (IC50 = 0.07 ± 0.05 μM), while other analogs like 1(10)-Aristolane-9β-ol (IC50 = 0.28 ± 0.13 μM) and 10-hydroxyguaia-1(5)-6,7-epoxy-2-one (IC50 = 1.78 ± 1.19 μM) also exhibited higher activity [1]. Nardoguaianone K occupies a moderate potency tier within this panel, making it a useful reference standard for structure-activity relationship (SAR) studies aimed at improving guaiane-based cytotoxicity.

Pancreatic Cancer Cytotoxicity Panel Benchmarking

Recommended Research Applications for Nardoguaianone K Based on Quantitative Evidence


Pancreatic Cancer Cell Line Screening and SAR Studies

Nardoguaianone K's moderate and dual-cell line cytotoxic activity (IC50: SW1990 = 4.82 μM, CFPAC-1 = 15.85 μM) makes it an ideal reference compound for screening new analogs or evaluating combination therapies [1]. Its well-characterized potency in two distinct pancreatic cancer lines allows for robust SAR analysis, particularly when comparing modifications to the guaiane scaffold [1].

Stereochemistry-Focused Functional Studies

Researchers investigating the role of C-10 stereochemistry in sesquiterpenoid bioactivity can use Nardoguaianone K as the cytotoxic 'epimer' paired with Nardoguaianone J (SERT enhancer) [2]. This pair provides a clean model system to study how a single stereochemical change redirects biological function [2].

Natural Product Library Procurement for Cancer Biology

Nardoguaianone K is commercially available from multiple reputable vendors (e.g., MedChemExpress, TargetMol, InvivoChem) with defined purity (≥98%) and CAS registry (443128-65-2) . This ensures procurement reliability for academic and industrial research programs focused on pancreatic cancer and natural product screening .

Technical Documentation Hub

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48 linked technical documents
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